6H05 trifluoroacetate
Beschreibung
Eigenschaften
Molekularformel |
C22H31ClF3N3O4S3 |
|---|---|
Molekulargewicht |
590.14 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Technical Deep Dive: 6H05, Cysteine-12, and the Opening of the KRAS Switch-II Pocket
Executive Summary
For nearly three decades, KRAS was considered the "undruggable" holy grail of oncology. The discovery of Compound 6H05 by the Shokat Lab (Ostrem et al., 2013) fundamentally shattered this dogma. 6H05 was not merely a hit; it was the chemical probe that revealed a cryptic, allosteric cavity—now known as the Switch-II Pocket (S-IIP) —present only in the GDP-bound state of KRAS G12C.
This guide analyzes the structural mechanics of 6H05, the covalent chemistry of Cysteine-12 targeting, and the experimental protocols required to validate this binding mode. It serves as a blueprint for understanding how modern KRAS G12C inhibitors (e.g., sotorasib, adagrasib) evolved from this foundational scaffold.
Part 1: Structural Biology of the Switch-II Pocket (S-IIP)[1]
The Target: KRAS G12C
The G12C mutation introduces a cysteine residue at position 12, replacing glycine.[1][2] This mutation compromises the GTPase activity of KRAS, but more importantly, it introduces a nucleophile (thiol) in the enzyme's active site.
-
Wild Type (Gly12): No nucleophilic handle.
-
Mutant (Cys12): Provides a unique "address" for covalent inhibitors.[2]
The Cryptic Pocket (S-IIP)
The Switch-II Pocket is not apparent in the active (GTP-bound) structure of KRAS. It is a cryptic pocket that forms transiently due to the flexibility of the Switch-II region (residues 60–75).
-
Mechanism of Opening: When 6H05 binds, it induces a conformational shift in the Switch-II helix (
2), displacing it away from the nucleotide-binding site. -
Stabilization: 6H05 occupies this newly formed hydrophobic cavity, effectively "wedging" the protein in its inactive, GDP-bound conformation.
Binding Mode Analysis (Reference PDB: 4LUC)
While 6H05 was the hit, the crystallographic validation often utilized analogs to improve resolution. PDB 4LUC (Ostrem et al., 2013) reveals the atomic determinants:
-
Covalent Linkage: A disulfide bridge (in the original screen) or an acrylamide Michael adduct (in optimized leads) connects the ligand to the sulfur atom of Cys12 .[3]
-
Hydrophobic Anchoring: The chlorophenol/dichlorobenzene moiety of the ligand inserts deep into the S-IIP, engaging residues Met72, Phe90, and Val103 .
-
Polar Contacts: Interactions with Gly60 and Glu62 stabilize the open conformation of the Switch-II loop.
Part 2: The Chemistry of Discovery (Tethering)
The discovery of 6H05 utilized a Disulfide Tethering strategy, a method distinct from traditional high-throughput screening.
The Logic of Tethering
Standard screening relies on non-covalent affinity (
-
Thermodynamic Selection: If a fragment binds to the S-IIP, the local concentration increases, stabilizing the disulfide bond.
-
Reduction: The screen is performed under reducing conditions (
-mercaptoethanol). Only fragments with significant non-covalent affinity can resist reduction and remain bound to the protein.
From 6H05 to Clinical Drugs
6H05 demonstrated that the pocket existed. The evolution to drugs like sotorasib involved:
-
Warhead Switch: Replacing the reversible disulfide with an irreversible acrylamide or vinyl sulfonamide .[3]
-
Geometry Optimization: Ensuring the electrophile is positioned to attack Cys12 only when the drug is fully seated in the S-IIP (preventing off-target toxicity).
Part 3: Experimental Protocols & Validation
To validate 6H05-like binding and S-IIP engagement, researchers must employ orthogonal assays.
Protocol A: Intact Protein Mass Spectrometry (Covalent Occupancy)
Objective: Quantify the percentage of KRAS G12C modified by the ligand.[3][4]
Workflow:
-
Protein Prep: Purify KRAS G12C (residues 1-169, "Cys-light" version preferred to reduce background noise). Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl2, 1 mM GDP.
-
Incubation: Mix KRAS G12C (5
M) with Ligand (50 M, 10x excess). Incubate at 23°C for 1–4 hours. -
Quenching: Add formic acid to 1% final concentration to stop the reaction and denature the protein.
-
LC-MS Analysis: Inject onto a C4 reverse-phase column coupled to a Q-TOF or Orbitrap mass spectrometer.
-
Data Processing: Deconvolute the raw charge envelope.
-
Expected Result: A mass shift corresponding exactly to the molecular weight of the ligand (minus the leaving group, if applicable).
-
Calculation:
-
Protocol B: SOS-Mediated Nucleotide Exchange Assay
Objective: Prove that ligand binding locks KRAS in the GDP state and prevents activation by the Guanine Nucleotide Exchange Factor (GEF), SOS.
Workflow:
-
Loading: Load KRAS G12C with a fluorescent nucleotide analog (e.g., mant-GDP or BODIPY-GDP).
-
Baseline: Monitor fluorescence intensity (excitation 360 nm, emission 440 nm for mant).
-
Reaction: Add excess unlabeled GTP (1 mM) and catalytic SOS1 protein (0.1
M). -
Observation:
-
Control (No Ligand): Fluorescence decreases rapidly as mant-GDP is released and replaced by dark GTP.
-
With 6H05/Inhibitor: Fluorescence remains high (stable), indicating the release of GDP is blocked.
-
Data Summary Table
| Parameter | 6H05 (Hit) | Optimized Lead (e.g., Cmpd 12) | Clinical Drug (e.g., AMG 510) |
| Binding Type | Reversible Covalent (Disulfide) | Irreversible Covalent (Acrylamide) | Irreversible Covalent (Acrylamide) |
| Target Residue | Cys12 | Cys12 | Cys12 |
| State Selectivity | GDP-bound only | GDP-bound only | GDP-bound only |
| Potency (Cellular) | N/A (Tool compound) | nM range | |
| Mechanism | Allosteric S-IIP blockade | Allosteric S-IIP blockade | Allosteric S-IIP blockade |
Part 4: Visualization of the Mechanism
Diagram 1: The KRAS G12C Inhibition Cycle
This diagram illustrates how 6H05 exploits the GDP-bound state to trap the protein, preventing the transition to the active signaling state.
Caption: The kinetic trap mechanism. 6H05 intercepts the transiently open Switch-II pocket in the GDP state, covalently locking the protein and preventing SOS-mediated reactivation.
Diagram 2: The Disulfide Tethering Workflow
The specific workflow used to identify 6H05.[3]
Caption: The Tethering Screen workflow. A reducing environment ensures only fragments that specifically bind the S-IIP (like 6H05) form a stable covalent bond with Cys12.
References
-
Ostrem, J. M., Peters, U., Sos, M. L., Wells, J. A., & Shokat, K. M. (2013). K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions.[1][5][6] Nature, 503(7477), 548–551.[5][6]
-
Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575(7781), 217–223.
-
Hallin, J., et al. (2020).[7] The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients. Cancer Discovery, 10(1), 54–71.
-
RCSB Protein Data Bank. (2013). Crystal structure of K-Ras G12C in complex with 6H05 analogue (PDB: 4LUC).[4]
Sources
The Therapeutic Potential of 6H05 in Lung Adenocarcinoma: A Technical Guide for Researchers
Abstract
Lung adenocarcinoma, a prevalent subtype of non-small cell lung cancer (NSCLC), is frequently driven by oncogenic mutations, among which KRAS G12C is a significant therapeutic target.[1][2] This technical guide provides an in-depth exploration of the therapeutic potential of 6H05, a selective, allosteric inhibitor of the KRAS G12C mutant protein. We will delve into the molecular rationale for targeting KRAS G12C, the mechanism of action of 6H05, and a comprehensive overview of the preclinical and clinical research workflow required to evaluate its efficacy and safety. This document is intended for researchers, scientists, and drug development professionals in the field of oncology, providing both foundational knowledge and actionable experimental protocols.
Introduction: The Challenge of KRAS-Mutant Lung Adenocarcinoma
Lung adenocarcinoma accounts for approximately 40% of all lung cancer cases.[2][3][4] For decades, tumors harboring KRAS mutations were considered "undruggable" due to the high affinity of KRAS for GTP/GDP and the absence of a clear allosteric binding pocket. The discovery of a druggable pocket in the switch-II region of the KRAS G12C mutant has revolutionized the therapeutic landscape for this patient population.[4]
The KRAS G12C mutation, present in about 13-15% of lung adenocarcinomas, leads to constitutive activation of downstream signaling pathways, including the MAPK and PI3K-AKT pathways, driving uncontrolled cell proliferation and survival.[1][5][6] The development of covalent inhibitors that specifically target the mutant cysteine at position 12 has led to the approval of drugs like sotorasib and adagrasib, validating KRAS G12C as a clinically relevant target.[7]
6H05 is a novel, selective, and allosteric inhibitor of KRAS G12C.[1] This guide will outline the critical steps and methodologies to rigorously assess its therapeutic potential in lung adenocarcinoma.
Mechanism of Action: Allosteric Inhibition of KRAS G12C
6H05 functions by covalently binding to the mutant cysteine residue in the switch-II pocket of the KRAS G12C protein. This interaction locks the protein in an inactive, GDP-bound state, thereby preventing its interaction with downstream effector proteins such as RAF.[1][8] This allosteric inhibition effectively shuts down the aberrant signaling cascade that drives tumor growth.
Caption: Simplified KRAS signaling pathway and the inhibitory action of 6H05.
Preclinical Evaluation Workflow
A robust preclinical evaluation is paramount to establishing the therapeutic potential of 6H05. This involves a tiered approach, starting with in vitro characterization and progressing to in vivo efficacy studies.
Caption: A stepwise workflow for the preclinical assessment of 6H05.
In Vitro Assessment
3.1.1. Target Engagement and Potency
The initial step is to confirm the direct interaction of 6H05 with the KRAS G12C protein and to determine its potency.
Table 1: Illustrative In Vitro Potency of KRAS G12C Inhibitors
| Assay Type | Cell Line | Parameter | Illustrative Value (nM) | Reference |
|---|---|---|---|---|
| Cell Viability | NCI-H358 (Lung) | IC50 | 8.88 | [9] |
| Cell Viability | MIA PaCa-2 (Pancreas) | IC50 | 10.2 | [10] |
| Biochemical | Recombinant KRAS G12C | IC50 | 0.14 |[9] |
Note: The data presented are for illustrative purposes, based on published data for other KRAS G12C inhibitors, as specific data for 6H05 is not publicly available.
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate KRAS G12C-mutant lung adenocarcinoma cell lines (e.g., NCI-H358, NCI-H2122) and KRAS wild-type cell lines (e.g., A549) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 6H05 (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
3.1.2. Signaling Pathway Modulation
To confirm the mechanism of action, it is crucial to assess the effect of 6H05 on the downstream signaling pathways of KRAS.
Experimental Protocol: Western Blot Analysis of p-ERK
-
Cell Treatment: Treat KRAS G12C-mutant cells with varying concentrations of 6H05 for 2-4 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH).
-
Detection: Use HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
Densitometry: Quantify the band intensities to determine the relative levels of p-ERK.
In Vivo Efficacy
In vivo studies are essential to evaluate the anti-tumor activity of 6H05 in a physiological context.
Table 2: Illustrative In Vivo Efficacy of KRAS G12C Inhibitors in Xenograft Models
| Model | Compound | Dosing | Tumor Growth Inhibition (%) | Reference |
|---|---|---|---|---|
| NCI-H358 CDX | Adagrasib | 50 mg/kg, QD | >90 | [11] |
| MIA PaCa-2 CDX | Sotorasib | 100 mg/kg, QD | ~85 |[10] |
Note: The data presented are for illustrative purposes, based on published data for other KRAS G12C inhibitors, as specific data for 6H05 is not publicly available.
Experimental Protocol: Lung Adenocarcinoma Xenograft Model
-
Cell Implantation: Subcutaneously inject 5 x 10^6 NCI-H358 cells into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and vehicle control groups. Administer 6H05 orally or via intraperitoneal injection at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Clinical Development Considerations
While preclinical data for 6H05 is not yet publicly available, the clinical development path for a KRAS G12C inhibitor is well-established.
4.1. Phase I Clinical Trials
The primary objectives of a Phase I trial would be to determine the safety, tolerability, maximum tolerated dose (MTD), and recommended Phase II dose (RP2D) of 6H05 in patients with advanced solid tumors harboring the KRAS G12C mutation.[12][13]
4.2. Phase II and III Clinical Trials
Subsequent trials would evaluate the efficacy of 6H05, typically measured by Objective Response Rate (ORR), Duration of Response (DOR), and Progression-Free Survival (PFS), in a larger cohort of patients with KRAS G12C-mutant lung adenocarcinoma.[4][14][15]
Future Directions and Combination Strategies
Acquired resistance to KRAS G12C inhibitors is an emerging clinical challenge.[1][10] Future research should focus on identifying mechanisms of resistance to 6H05 and exploring rational combination therapies. Potential combination partners could include inhibitors of other signaling pathways (e.g., MEK, SHP2) or immunotherapy.[6][16][17]
Conclusion
6H05 represents a promising therapeutic agent for the treatment of KRAS G12C-mutant lung adenocarcinoma. Its selective, allosteric mechanism of action offers the potential for a potent and well-tolerated therapy. The comprehensive preclinical and clinical evaluation workflow outlined in this guide provides a roadmap for rigorously assessing its therapeutic potential and advancing it towards clinical application for the benefit of patients.
References
-
A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders. bioRxiv. Available at: [Link]
-
D‐1553 is highly potent in vivo in xenograft tumor models with KRASG12C... ResearchGate. Available at: [Link]
-
Overcoming KRAS-Mutant Lung Cancer. ASCO Publications. Available at: [Link]
-
Lung Adenocarcinoma. LUNGevity Foundation. Available at: [Link]
-
Recent advances in molecular targeted therapy of lung cancer: Possible application in translation medicine. PMC. Available at: [Link]
-
KRasG12C inhibitors in clinical trials: a short historical perspective. PMC. Available at: [Link]
-
Discovery and in vitro characterization of AMG 510–a potent and selective covalent small-molecule inhibitor of KRAS G12C. AACR Journals. Available at: [Link]
-
Lung Adenocarcinoma: Stages, Treatment and Prognosis. Cancer Treatment Centers of America. Available at: [Link]
-
Adenocarcinoma of the lung. Wikipedia. Available at: [Link]
-
The Research Progress of Direct KRAS G12C Mutation Inhibitors. MDPI. Available at: [Link]
-
Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models. PMC. Available at: [Link]
-
Adenocarcinoma of the lung: What patients should know about: 2024 updates. Oncodaily. Available at: [Link]
-
Breakthroughs in Targeting KRAS G12C Mutations in NSCLC. International Association for the Study of Lung Cancer. Available at: [Link]
-
Evaluation of KRAS G12C Inhibitor Responses in Novel Murine KRAS G12C Lung Cancer Cell Line Models. bioRxiv. Available at: [Link]
-
An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer. PMC. Available at: [Link]
-
How to manage KRAS G12C-mutated advanced non-small-cell lung cancer. Drugs in Context. Available at: [Link]
-
Kura Oncology Reports Preclinical Data Showing Ability of KO-2806 to Enhance Antitumor Activity of KRASᴳ¹²ᶜ Inhibitors in Non-Small Cell Lung Cancer. Kura Oncology. Available at: [Link]
-
Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models. Frontiers. Available at: [Link]
-
Phase II, Open-Label Study of Encorafenib Plus Binimetinib in Patients With BRAFV600-Mutant Metastatic Non-Small-Cell Lung Cancer. PubMed. Available at: [Link]
-
Study of DS-1062a in Advanced or Metastatic Non-small Cell Lung Cancer With Actionable Genomic Alterations (TROPION-Lung05). ClinicalTrials.gov. Available at: [Link]
-
Clinical Trial: NCT03915951. My Cancer Genome. Available at: [Link]
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Kras G12C- and G12D-driven lung cancers differ in oncogenic potency, immunogenicity, and relapse after Kras inhibition in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. wuxibiology.com [wuxibiology.com]
- 7. drugsincontext.com [drugsincontext.com]
- 8. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. ascopubs.org [ascopubs.org]
- 11. researchgate.net [researchgate.net]
- 12. UCSF Lung Cancer Trial → Avutometinib (VS-6766) + Adagrasib in KRAS G12C NSCLC Patients [clinicaltrials.ucsf.edu]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ilcn.org [ilcn.org]
- 15. Phase II, Open-Label Study of Encorafenib Plus Binimetinib in Patients With BRAFV600-Mutant Metastatic Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pathology & Oncology Research | The Research Progress of Direct KRAS G12C Mutation Inhibitors [por-journal.com]
- 17. Kura Oncology Reports Preclinical Data Showing Ability of KO-2806 to Enhance Antitumor Activity of KRASᴳ¹²ᶜ Inhibitors in Non-Small Cell Lung Cancer | Kura Oncology, Inc. [ir.kuraoncology.com]
Methodological & Application
Application Note: Characterization of K-Ras(G12C) Inhibition using the Allosteric Probe 6H05 in Nucleotide Exchange Assays
Abstract & Introduction
The "undruggable" nature of K-Ras was challenged in 2013 by the discovery of 6H05 , a small molecule fragment identified by the Shokat Lab.[1] Unlike traditional inhibitors that compete for the nucleotide-binding pocket (which binds GTP with picomolar affinity), 6H05 utilizes a disulfide-tethering mechanism to covalently bind to the mutant Cysteine 12 (G12C) in the Switch-II Pocket (S-IIP).
This binding event locks K-Ras(G12C) in an inactive, GDP-bound conformation, preventing the Guanine Nucleotide Exchange Factor (GEF) SOS1 from catalyzing the exchange of GDP for GTP. Consequently, 6H05 halts the reactivation of the Ras signaling cascade.
Crucial Technical Distinction: 6H05 is a disulfide compound, distinct from later optimized inhibitors like ARS-853 or AMG 510 (Sotorasib) which utilize acrylamide warheads. This chemical difference dictates a unique experimental protocol: 6H05 requires strict control of reducing agents (DTT, TCEP) to maintain its covalent bond with the protein. This guide details the specific protocols for labeling K-Ras(G12C) with 6H05 and validating its inhibitory activity in SOS1-mediated exchange assays.
Mechanism of Action
6H05 functions as an allosteric "trap." It binds only to the GDP-bound state of K-Ras(G12C).[2] Once bound, it sterically occludes the conformational changes required for SOS1 to engage and open the nucleotide pocket.
Signaling Pathway & Inhibition Logic[3]
Caption: 6H05 covalently modifies Cys12 in the GDP-bound state, preventing SOS1-mediated regeneration of the active GTP state.
Experimental Design Considerations
Reagent Requirements
| Component | Specification | Purpose |
| Protein | K-Ras(G12C) (Residues 1-169) | Truncated G-domain is sufficient and more stable. Must be GDP-loaded. |
| GEF | SOS1 (Catalytic Domain) | Often residues 564-1049 ("SOS1cat"). Full length is difficult to express. |
| Inhibitor | 6H05 (Disulfide form) | Warning: Ensure this is the disulfide analog, not an acrylamide derivative. |
| Fluorophore | Mant-GDP or BODIPY-GDP | Fluorescent nucleotide analogs for kinetic monitoring. |
| Buffer | "Tethering Buffer" | NO DTT/TCEP. Reducing agents will cleave 6H05 from the protein. |
The "Redox" Constraint
Because 6H05 is a disulfide, it engages in a thiol-disulfide exchange reaction:
-
During Labeling: You may need a small amount of Beta-Mercaptoethanol (BME) (e.g., 0.1 - 1 mM) to facilitate the exchange, but high concentrations will reverse it.
-
During Assay: The assay buffer must be non-reducing (no DTT, no BME) to ensure the compound stays bound during the measurement.
Protocol 1: Covalent Labeling of K-Ras(G12C)[6]
This step pre-loads the K-Ras protein with the inhibitor. Unlike acrylamide inhibitors which can be added directly to the well, disulfide tethers often require pre-incubation to achieve 100% occupancy.
Materials:
-
Purified K-Ras(G12C)-GDP (20 µM stock).
-
6H05 (10 mM stock in DMSO).
-
Labeling Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl2. (Note: No DTT) .
Steps:
-
Dilute Protein: Dilute K-Ras(G12C) to 10 µM in Labeling Buffer.
-
Add Inhibitor: Add 6H05 to a final concentration of 100 µM (10-fold molar excess).
-
Incubation: Incubate at Room Temperature (20-25°C) for 2–4 hours .
-
Tip: Do not incubate overnight at 37°C as the protein may degrade.
-
-
Desalting (Critical): Remove excess unbound 6H05 and any leaving groups using a Zeba Spin Desalting Column or PD-10 column equilibrated with Assay Buffer (see below).
-
Why? Free 6H05 can interfere with absorbance/fluorescence or cause non-specific effects.
-
-
QC (Optional but Recommended): Analyze 1 µg of sample by Intact Protein LC-MS.
-
Success Criteria: Mass shift corresponding to the 6H05 adduct (+ mass of fragment minus leaving group). You should see >95% modification.
-
Protocol 2: SOS1-Mediated Nucleotide Exchange Assay
This assay measures the rate at which SOS1 catalyzes the release of fluorescent Mant-GDP from K-Ras, replacing it with non-fluorescent GTP.
Assay Principle
-
Start: K-Ras is bound to Mant-GDP (High Fluorescence).
-
Reaction: Add SOS1 + Excess unlabeled GTP.
-
Process: SOS1 ejects Mant-GDP; unlabeled GTP binds.
-
Readout: Fluorescence decreases over time.
-
Effect of 6H05: If K-Ras is labeled with 6H05, SOS1 cannot bind/act. Fluorescence remains high (flat line).
Workflow Diagram
Caption: Workflow for the Mant-GDP exchange assay. 6H05 labeling occurs prior to SOS1 addition.
Detailed Procedure
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 0.01% Triton X-100. (Strictly NO DTT/TCEP) .
-
Nucleotide Loading (If not already done):
-
Incubate K-Ras(G12C) (10 µM) with 10-fold excess Mant-GDP in the presence of 5 mM EDTA (to strip Mg2+) for 10 mins.
-
Add 20 mM MgCl2 to lock the nucleotide.
-
Remove excess Mant-GDP via desalting column.
-
-
Plate Setup (384-well Black Low-Volume):
-
Well A (Control): 200 nM K-Ras-MantGDP (Unlabeled) + 100 nM SOS1.
-
Well B (Test): 200 nM K-Ras-MantGDP (6H05-labeled ) + 100 nM SOS1.
-
Well C (No SOS): 200 nM K-Ras-MantGDP + Buffer (Intrinsic exchange control).
-
-
Initiation:
-
Prepare a 20x stock of unlabeled GTP (e.g., 2 mM).
-
Add GTP to all wells (Final conc: 100 µM).
-
Immediately place in plate reader.
-
-
Data Acquisition:
-
Excitation: 360 nm | Emission: 440 nm.
-
Read every 30 seconds for 60 minutes.
-
Data Analysis & Interpretation
Normalize the fluorescence data to the initial time point (
| Condition | Expected Curve Profile | Interpretation |
| K-Ras + SOS1 + GTP | Rapid exponential decay | SOS1 is functional; Mant-GDP is being exchanged for GTP. |
| K-Ras(6H05) + SOS1 + GTP | Flat line (or very slow decay) | 6H05 Inhibition. The compound locks the GDP state, blocking SOS1. |
| K-Ras + Buffer + GTP | Very slow linear decay | Intrinsic exchange (background). |
Calculating Inhibition:
To calculate % Inhibition at a specific time point (e.g.,
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No Inhibition observed | DTT in buffer | Critical: Ensure all buffers (protein storage, assay, dilution) are DTT-free. DTT reduces the disulfide bond, releasing 6H05. |
| Low Signal-to-Noise | Bleaching or low gain | Use "Auto-Gain" on the plate reader. Ensure Mant-GDP is protected from light during prep. |
| 6H05 "Accelerates" Exchange | Confusion with other compounds | Some non-covalent binders can disrupt the nucleotide pocket. 6H05 should stabilize the GDP state. If exchange accelerates, verify the compound identity and purity. |
| Protein Precipitation | Hydrophobic effect | 6H05 adds hydrophobicity. Ensure 0.01% Triton X-100 or Tween-20 is in the assay buffer. |
References
-
Ostrem, J. M., Peters, U., Sos, M. L., Wells, J. A., & Shokat, K. M. (2013). K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions.[3] Nature, 503(7477), 548–551.[3][4]
-
Patricelli, M. P., et al. (2016). Selective Inhibition of Oncogenic KRAS Output with Small Molecules Targeting the Inactive State. Cancer Discovery, 6(3), 316–329.
-
Lito, P., Solomon, M., Li, L. S., Hansen, R., & Rosen, N. (2016). Allele-specific inhibitors inactivate mutant KRAS G12C by a trapping mechanism. Science, 351(6273), 604-608.
-
MedChemExpress. 6H05 Product Information and Biological Activity.
Sources
western blot analysis of MAPK pathway inhibition by 6H05
Application Note: Western Blot Analysis of MAPK Pathway Inhibition by 6H05
Part 1: Introduction & Mechanism of Action
1.1 Executive Summary This application note details the protocol for validating the efficacy of 6H05 , a first-generation selective, covalent, allosteric inhibitor of the oncogenic mutant K-Ras(G12C) . Unlike canonical Ras inhibitors that failed due to the protein's high affinity for GTP, 6H05 targets the shallow allosteric pocket (Switch II pocket) present only when K-Ras is in its GDP-bound (inactive) state. By covalently modifying the mutant Cysteine-12 residue, 6H05 "locks" K-Ras in this inactive conformation, preventing nucleotide exchange (GDP to GTP) and subsequent activation of the downstream MAPK (RAF-MEK-ERK) signaling cascade.
1.2 Mechanistic Pathway & 6H05 Intervention The following diagram illustrates the MAPK signaling cascade and the specific blockade point of 6H05.
Figure 1: Mechanism of Action.[1][2][3][4][5] 6H05 covalently binds to K-Ras(G12C) in the GDP-bound state, preventing the shift to the active GTP-bound state and halting downstream ERK phosphorylation.
Part 2: Experimental Design & Controls
To rigorously validate 6H05 activity, the experimental design must account for its high specificity for the G12C mutation.
2.1 Cell Line Selection (Critical)
| Cell Line | Genotype | Role in Experiment | Expected Outcome with 6H05 |
|---|---|---|---|
| NCI-H358 | K-Ras G12C | Test Model | Significant reduction in p-ERK |
| MIA PaCa-2 | K-Ras G12C | Test Model | Significant reduction in p-ERK |
| A549 | K-Ras G12S | Specificity Control | No change in p-ERK (Negative Control) |
| HCT116 | K-Ras G13D | Specificity Control | No change in p-ERK (Negative Control) |
2.2 Treatment Conditions
-
Dose-Response: 0, 1, 5, 10, 50, 100 µM. (Note: As a first-gen probe, 6H05 has a higher IC50 compared to clinical successors like Sotorasib; effective modulation often requires 10-50 µM).
-
Time-Course: 2, 4, 12, 24 hours. (Covalent inhibitors require time to accumulate target occupancy).
-
Vehicle Control: DMSO (match the highest volume used in treatment, typically <0.1%).
Part 3: Detailed Protocol
Reagents & Buffers
-
Lysis Buffer: RIPA Buffer supplemented with Protease Inhibitor Cocktail (e.g., Roche cOmplete) and Phosphatase Inhibitor Cocktail (e.g., Sigma PhosSTOP). Crucial: Phosphatase inhibitors preserve the transient p-ERK signal.
-
Primary Antibodies:
-
Anti-p-ERK1/2 (Thr202/Tyr204): (e.g., CST #4370, 1:1000). Readout.
-
Anti-Total ERK1/2: (e.g., CST #4695, 1:1000). Normalization Control.
-
Anti-Actin/GAPDH: (1:5000). Loading Control.
-
Anti-K-Ras: (Optional, to verify total Ras levels).
-
-
Secondary Antibodies: HRP-conjugated anti-rabbit/mouse (1:2000 - 1:5000).
Step-by-Step Workflow
Figure 2: Experimental Workflow. Key checkpoint is the inclusion of phosphatase inhibitors in Step 3.
Protocol Steps:
-
Seeding: Plate cells (NCI-H358 and A549) in 6-well plates (3x10^5 cells/well) and allow to attach overnight.
-
Starvation (Optional but Recommended): Serum-starve (0.5% FBS) for 12 hours prior to treatment to reduce background MAPK noise from growth factors.
-
Treatment: Replace media with fresh media containing 6H05 dilutions. Include a DMSO-only control. Incubate for 4 to 24 hours .
-
Harvesting:
-
Place plates on ice immediately. Wash 1x with ice-cold PBS.
-
Add 150 µL ice-cold Lysis Buffer. Scrape cells and collect in microfuge tubes.
-
Incubate on ice for 20 min with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.
-
-
BCA Assay: Quantify protein concentration to ensure equal loading (20-30 µ g/lane ).
-
SDS-PAGE & Transfer: Run on 10% or 12% Bis-Tris gels. Transfer to PVDF membrane (activated with methanol).
-
Blocking: Block with 5% BSA in TBST for 1h at RT. Note: BSA is preferred over milk for phospho-antibodies to prevent casein interference.
-
Antibody Incubation:
-
Primary: Incubate anti-p-ERK overnight at 4°C in 5% BSA/TBST.
-
Wash: 3 x 10 min with TBST.
-
Secondary: Incubate HRP-secondary for 1h at RT.
-
Develop: Use ECL substrate and image.
-
-
Re-probing: Strip the membrane (mild stripping buffer) and re-probe for Total ERK and GAPDH .
Part 4: Data Analysis & Expected Results
4.1 Interpretation
-
Efficacy: Calculate the ratio of p-ERK / Total ERK .
-
Positive Result (6H05 Activity): In NCI-H358 (G12C) cells, the p-ERK band intensity should decrease in a dose-dependent manner relative to the DMSO control. Total ERK levels should remain constant.
-
Specificity Check: In A549 (G12S) cells, p-ERK levels should remain unchanged even at high doses of 6H05, confirming the drug targets only the G12C cysteine.
4.2 Troubleshooting Guide
| Observation | Possible Cause | Solution |
|---|---|---|
| No p-ERK signal in Control | Phosphatase activity / Low basal signaling | Use fresh phosphatase inhibitors; Ensure cells are not over-starved; Stimulate with EGF (10 min) before lysis as a positive control. |
| No inhibition by 6H05 | Drug degradation / Wrong Cell Line | Verify cell genotype (must be G12C); Prepare fresh drug stock (avoid freeze-thaw); Check incubation time (covalent binding is slow). |
| High Background | Blocking issue | Use 5% BSA instead of Milk; Increase washing steps. |
References
-
Ostrem, J. M., Peters, U., Sos, M. L., Wells, J. A., & Shokat, K. M. (2013). K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions.[1] Nature, 503(7477), 548–551.[1][6]
-
Lito, P., Solomon, M., Li, L. S., Hansen, R., & Rosen, N. (2016). Allele-specific inhibitors inactivate mutant KRAS G12C by a trapping mechanism. Science, 351(6273), 604-608.
-
Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575(7781), 217–223.
-
Cell Signaling Technology. MAPK/ERK Pathway Signaling Protocols.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 6H05 | KRas 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 3. Human melanoma cells resistant to MAPK inhibitors can be effectively targeted by inhibition of the p90 ribosomal S6 kinase | Oncotarget [oncotarget.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
troubleshooting 6H05 solubility issues in PBS buffers
Technical Support Center: 6H05 Solubility & Formulation Guide Case ID: SOL-6H05-PBS Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Disambiguation Alert: Know Your Molecule
Before proceeding, confirm the identity of "6H05" in your workflow.
-
Target A (Primary Focus): 6H05 (K-Ras G12C Inhibitor). A small molecule covalent inhibitor.[1] Issue: Hydrophobic "crash-out" in aqueous buffers.
-
Target B: Anti-KIR2DL4 mAb (Clone 6H05). A monoclonal antibody.[1] Issue: Protein aggregation or isoelectric precipitation. (Note: This guide focuses on Target A , as "solubility in PBS" is the critical failure mode for this small molecule. If working with the antibody, refer to the "Biologics Appendix" at the bottom.)
Part 1: The Core Problem – "The Hydrophobic Shock"
Researchers frequently encounter immediate precipitation when introducing 6H05 (K-Ras G12C inhibitor) into Phosphate Buffered Saline (PBS).[1]
The Mechanism: 6H05 is a lipophilic small molecule. When dissolved in an organic solvent (DMSO), it is solvated by non-polar interactions.[1] Rapid dilution into PBS (a high-polarity, high-ionic-strength aqueous buffer) creates a "solvent shock."[1] The water molecules form a structured cage around the hydrophobic solute (increasing free energy), and the high salt content of PBS (137 mM NaCl) exacerbates this via the salting-out effect , driving the molecules to aggregate and precipitate to minimize surface area.[1]
The Solution: You must bridge the polarity gap using a Co-solvent System or switch to the TFA Salt form .
Part 2: Diagnostic Q&A (Troubleshooting)
Q1: "I added my 10 mM DMSO stock directly to PBS, and it turned cloudy. Can I vortex it back into solution?"
-
Answer: No. Vortexing will likely create a stable suspension or micro-precipitates that will clog needles and skew IC50 data. Once 6H05 has crashed out in PBS, it forms a crystalline lattice that is thermodynamically stable.
-
Fix: You must discard this aliquot. Restart using Protocol A (Stepwise Dilution) below.
Q2: "I am using the free base form of 6H05. Should I switch?"
-
Answer: If your experimental design allows, Yes . The Trifluoroacetic acid (TFA) salt form of 6H05 exhibits significantly higher aqueous solubility due to the ionization of the basic amine groups, which interact more favorably with water dipoles [1].
-
Caveat: If using the TFA salt in cell-based assays, ensure your controls account for the slight acidification, though PBS usually buffers this effectively.
Q3: "What is the maximum DMSO concentration I can use?"
-
Answer: For most cell-based assays, keep final DMSO < 0.1% (v/v).[1] However, to keep 6H05 soluble, you may need an intermediate stock at 10% DMSO before the final push. If solubility fails at <0.1% DMSO, you must introduce a carrier like Cyclodextrin (Captisol) .[1]
Part 3: Validated Solubilization Protocols
Protocol A: The "Stepwise Shift" (For < 10 µM Final Concentration)
Use this for standard cell culture treatments where low concentrations are required.[1]
-
Prepare Master Stock: Dissolve 6H05 powder in 100% anhydrous DMSO to 10 mM . (Store aliquots at -80°C).
-
Prepare Intermediate Dilution (The Bridge):
-
Dilute the Master Stock 1:10 in 100% Ethanol or PEG-400 .
-
Why? PEG/Ethanol acts as a bridge solvent, reducing the surface tension difference between DMSO and Water.
-
-
Final Dilution:
-
Add the Intermediate solution dropwise to pre-warmed (37°C) PBS while constantly stirring.
-
Target: Final DMSO concentration should be < 0.1%.
-
Protocol B: The Carrier System (For Animal Models or High Conc.)
Use this if you need concentrations > 1 mg/mL or if Protocol A fails.[1]
Reagents:
-
Sulfobutylether-β-Cyclodextrin (SBE-β-CD / Captisol)[1]
-
Citrate Buffer (pH 4.5 - 5.[1]0) OR PBS (pH 7.4)
Method:
-
Prepare a 30% (w/v) Captisol solution in PBS.[1] Vortex until clear.
-
Dissolve 6H05 in a minimal volume of DMSO (e.g., 50 mg/mL stock).
-
Add the DMSO stock slowly to the 30% Captisol solution (Ratio: 5% DMSO / 95% Captisol).
-
Sonicate at 40°C for 10-15 minutes.
-
Result: The hydrophobic 6H05 molecule is encapsulated within the cyclodextrin torus, shielding it from the aqueous PBS environment [2].
Part 4: Data & Specifications
Table 1: Physicochemical Solubility Profile of 6H05
| Solvent / Buffer | Solubility Limit (Est.) | Stability (RT) | Notes |
| DMSO (Anhydrous) | > 50 mg/mL | High (> 6 mo) | Standard stock solvent.[1] Hygroscopic; keep sealed. |
| Ethanol (100%) | ~ 20 mg/mL | Moderate | Good intermediate solvent.[1] Volatile. |
| PBS (pH 7.4) | < 0.1 mg/mL (Free Base) | Very Low | CRITICAL FAILURE POINT. Immediate precipitation likely.[1] |
| PBS + 30% SBE-β-CD | ~ 2-5 mg/mL | High (24 hrs) | Recommended for in vivo formulation.[1] |
| PBS (TFA Salt Form) | ~ 1-3 mg/mL | Moderate | Better than free base, but pH dependent.[1] |
Part 5: Decision Logic & Workflow
The following diagram outlines the logical flow for troubleshooting 6H05 formulation based on your specific application needs.
Figure 1: Decision matrix for solubilizing 6H05. Blue nodes indicate decision points; Green nodes indicate viable protocols; Red nodes indicate high-risk pathways.
Appendix: Note on Biologics (Anti-KIR mAb)
If you are working with the Anti-KIR2DL4 antibody (Clone 6H05) and seeing precipitation:
-
Cause: Likely Aggregation , not solubility. Antibodies are naturally soluble in PBS. Cloudiness indicates denaturation or freeze-thaw damage.
-
Fix: Centrifuge at 13,000 x g for 5 mins to remove aggregates. Do not vortex.
-
Prevention: Store in aliquots with 50% Glycerol at -20°C, or without glycerol at -80°C. Avoid repeated freeze-thaw cycles.
References
-
Ostrem, J. M., et al. (2013).[1] K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions.[1] Nature, 503(7477), 548-551.[1] [Link][1]
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] [Link]
Sources
Technical Support Center: Resolving Inconsistent IC50 Data for Proliferation Assays
A Guide for Researchers
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering variability in IC50 data from cell proliferation assays. While this document uses a hypothetical mTORC1 inhibitor, "6H05," as a case study, the principles and troubleshooting steps are broadly applicable to a wide range of small molecule inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues related to inconsistent IC50 values in a direct question-and-answer format.
Q1: My IC50 value for 6H05 varies significantly between experiments. What are the primary sources of this variability?
A1: Inconsistent IC50 values are a frequent challenge in cell-based assays. The variability can typically be traced back to three main areas: the compound itself, the biological system (cells), and the assay methodology.
-
Compound-Related Issues: This includes problems with stock solution stability, solubility in culture media, and accurate concentration determination.
-
Biological Variability: Factors such as cell line identity, passage number, cell health, and seeding density can all dramatically impact the apparent potency of a compound.[1][2][3]
-
Assay and Methodological Inconsistencies: The choice of proliferation assay (e.g., MTT vs. CellTiter-Glo), incubation times, and even plate layout can introduce significant variability.[4][5]
The following sections will delve into each of these areas to provide specific troubleshooting strategies.
Q2: How can I be sure my 6H05 stock solution is stable and accurately prepared?
A2: The integrity of your compound stock is the foundation of a reliable dose-response experiment.
-
Solubility: Ensure your compound is fully dissolved in the stock solvent (typically DMSO). Precipitates, even if microscopic, will lead to inaccurate dosing. If solubility is an issue, consider alternative solvents or formulation strategies, such as using a molecular carrier like γ-cyclodextrin.[6]
-
Storage and Stability: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[7] The chemical stability of your compound in solution should also be considered, as degradation can occur over time.[8]
-
Accurate Dilutions: Always prepare a fresh serial dilution series for each experiment from a thawed stock aliquot. Use calibrated pipettes and ensure thorough mixing at each dilution step.
Q3: Which proliferation assay is best for 6H05, and how do I avoid assay-specific artifacts?
A3: The choice of assay can significantly influence your results. The two most common types are metabolic assays (tetrazolium-based like MTT, or ATP-based like CellTiter-Glo) and direct cell counting.
-
Metabolic Assays (MTT, XTT, WST-1): These colorimetric assays measure the metabolic activity of cells, which is used as a proxy for cell viability.[9] However, they are prone to artifacts. For instance, some compounds can interfere with the chemical reduction of the tetrazolium salt, leading to inaccurate readings.[5][10]
-
ATP-Based Assays (CellTiter-Glo): These luminescent assays measure intracellular ATP levels, a robust indicator of metabolically active cells.[11] They are generally more sensitive and have a broader linear range than MTT assays, making them a preferred choice for many researchers.[10][12][13]
-
Direct Cell Counting: While considered a gold standard, manual or automated cell counting is often not practical for high-throughput screening.
Recommendation: For a compound like 6H05 targeting the mTOR pathway, which is central to cellular metabolism, an ATP-based assay like CellTiter-Glo is often more reliable than an MTT assay.[14][15] This is because mTOR inhibition directly affects metabolic processes that could confound the readouts of tetrazolium-based assays.
| Assay Type | Principle | Advantages | Disadvantages |
| MTT | Mitochondrial reductase activity | Inexpensive, widely used | Prone to chemical interference, requires a solubilization step, less sensitive.[5] |
| CellTiter-Glo | ATP quantitation | Highly sensitive, simple "add-mix-read" protocol, less prone to interference.[12][16][17] | More expensive |
| Direct Counting | Physical enumeration of cells | Gold standard for viability | Low-throughput, labor-intensive |
In-Depth Troubleshooting & Methodologies
This section provides more detailed protocols and explanations for key experimental variables.
The Impact of Cell Line and Culture Conditions
The genetic background and culture conditions of your cells are critical variables.
-
Cell Line Choice: The mTOR pathway's activity can be influenced by the mutational status of upstream regulators like PI3K and PTEN.[18][19] A cell line with a constitutively active PI3K pathway may show a different sensitivity to an mTOR inhibitor compared to a wild-type cell line.
-
Cell Passage Number: Continuous culturing can lead to genetic drift and altered phenotypes.[3][20] It is crucial to use cells within a consistent, low passage number range for all experiments.[21][22] High-passage cells can exhibit changes in growth rate and drug response.[3]
-
Seeding Density: The initial number of cells seeded can impact the IC50 value.[5] Overly confluent or sparse cultures may respond differently to treatment. It's essential to perform a cell titration experiment to determine the optimal seeding density where cells are in the logarithmic growth phase throughout the experiment.[7][23]
-
Serum Concentration: Serum contains proteins that can bind to small molecules, reducing their effective concentration.[2][24] If 6H05 is lipophilic, it may associate with lipoproteins in the serum, leading to a higher apparent IC50.[25] Consider reducing the serum concentration during the treatment period if your cells can tolerate it.[24]
Experimental Design and Data Analysis
A well-designed experiment and proper data analysis are essential for obtaining a reliable IC50.
-
Dose-Response Curve: Use a sufficient number of concentrations (typically 8-10) with appropriate spacing (e.g., 3-fold or 5-fold dilutions) to generate a full sigmoidal curve.
-
Controls: Include "no-cell" (media only), "vehicle-only" (cells treated with the same concentration of DMSO as the highest drug concentration), and "untreated" controls on every plate.
-
Plate Layout: To mitigate "edge effects" where wells on the perimeter of a plate can experience more evaporation, fill the outer wells with sterile PBS or media and do not use them for experimental data.[7]
-
Data Normalization and Curve Fitting: Normalize your data to the vehicle-only control (100% viability) and the no-cell control (0% viability). Fit the normalized data using a non-linear regression model (four-parameter logistic curve) to calculate the IC50.[1][26][27] Software like GraphPad Prism is well-suited for this analysis.[28][29]
Visualizing Key Concepts and Workflows
The mTOR Signaling Pathway
The mTOR protein is a central regulator of cell growth and proliferation.[30] It exists in two distinct complexes, mTORC1 and mTORC2.[14][31] 6H05, as a hypothetical mTORC1 inhibitor, would block downstream signaling that promotes protein synthesis and cell growth.
Caption: Simplified mTORC1 signaling pathway and the inhibitory action of 6H05.
Troubleshooting Workflow for Inconsistent IC50 Data
When faced with variable IC50 data, a systematic approach to troubleshooting is most effective.
Caption: A stepwise workflow for troubleshooting inconsistent IC50 values.
Detailed Experimental Protocol
Protocol: Determining IC50 using the CellTiter-Glo® Luminescent Cell Viability Assay
This protocol outlines a standardized workflow for assessing the potency of an inhibitor like 6H05.
Materials:
-
Cells of interest in logarithmic growth phase
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Opaque-walled 96-well microplates suitable for luminescence readings
-
6H05 stock solution (e.g., 10 mM in DMSO)
-
CellTiter-Glo® 2.0 Assay Kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Dilute cells in complete culture medium to the predetermined optimal seeding density.
-
Dispense 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.
-
Include wells with medium only for background measurements.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Addition:
-
Prepare a serial dilution of 6H05 in complete culture medium. For example, create a 2X concentration series from 200 µM down to 1 nM.
-
Add 100 µL of the 2X compound dilutions to the appropriate wells, resulting in a final volume of 200 µL and a 1X final compound concentration.
-
For vehicle control wells, add 100 µL of medium containing the same final concentration of DMSO as the highest drug concentration.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
CellTiter-Glo® Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[32]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (200 µL).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[17]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[17][32]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (from media-only wells) from all other readings.
-
Normalize the data by setting the average vehicle-control luminescence as 100% viability and the background as 0% viability.
-
Plot the normalized viability (%) against the log of the compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[1][26]
-
References
- CLYTE Technologies. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- Laplante, M., & Sabatini, D. M. (2015, February 13). The expanding role of mTOR in cancer cell growth and proliferation. Oxford Academic.
- ResearchGate. (2023, June 18). How to calculate IC50.
- Science Gateway. How to calculate IC50.
- Frontiers in Molecular Neuroscience. (2024, May 15). mTOR pathway inhibition alters proliferation as well as differentiation of neural stem cells.
- PubMed. (2014, February 18). The mTOR Pathway Controls Cell Proliferation by Regulating the FoxO3a Transcription Factor via SGK1 Kinase.
- Creative Biolabs. mTOR Signaling Pathway.
- MDPI. (2023, July 14). Exploring the mTOR Signalling Pathway and Its Inhibitory Scope in Cancer.
- PMC. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy.
- ResearchGate. (2023, September 8). The IC50 value of specific natural compound varies in particular cell line from study to study. What is the reason for such wide range of IC50 value?.
- ResearchGate. (2013, May 5). Does the number of cell passages affect the activity of drug?.
- Towards Data Science. (2021, January 6). Drug dose-response data analysis.
- YouTube. (2025, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism.
- Visikol. (2022, June 7). The Importance of IC50 Determination.
- PMC. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir.
- Benchchem. Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
- MDPI. (2022, August 30). Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols.
- Cytion. Impact of Passage Number on Cell Line Phenotypes.
- Real Research. CellTiter- Glo® 3D Cell Viability Assay Protocol for 96-well and 384-well LifeGel Plates.
- Promega Corporation. Is Your MTT Assay Really the Best Choice?.
- ATCC. Passage Number Effects in Cell Lines.
- Benchchem. The impact of serum concentration on Sotrastaurin activity in cell culture.
- Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination.
- PubMed. Effect of altered serum lipid concentrations on the IC50 of halofantrine against Plasmodium falciparum.
- Oxford Academic. (2023, May 10). 117 The Impact of Cell Passage Number on Elucidating Toxicological Mechanisms in Vitro.
- Altogen Biosystems. (2017, May 18). Importance of cell passage number and cell confluency for efficient transfection.
- ResearchGate. Relationship between ARV drug IC50 and human serum concentration. Mean....
- Oncotarget. (2016, October 25). The changing 50% inhibitory concentration (IC 50 ) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of....
- Wikipedia. IC50.
- NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- ResearchGate. (2025, October 13). (PDF) Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols.
- Nordic Biolabs. CellTiter-Glo® 2.0 Assay.
- BMG Labtech. Viability assays: a comparison of luminescence-, fluorescence-, and absorbance-based assays to determine viable cell counts.
- Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies.
- Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288.
- Elabscience. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
- ResearchGate. (2015, May 26). Problems with IC50 determination - cell viability over 100 %. How can I handle this?.
- Molecular Devices. Measure cancer cell viability using a homogeneous, stable luminescence assay.
- SPT Labtech. The Complete Guide to Cell-Based Assays.
- ResearchGate. (2022, July 21). Cancer researches ic50 ?.
- Agilent. Microplate-based Cell Viability Assays using Absorbance, Fluorescence, or Luminescence Detection.
- Reddit. (2021, February 19). Who else is struggling with getting reproducible IC50 curves for cancer cells?.
- PMC. (2015, March 19). Rescuing compound bioactivity in a secondary cell-based screening by using γ-cyclodextrin as a molecular carrier.
- Creative Bioarray. Chemical Stability Assays.
- ACS Publications. (2016, December 9). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry.
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Validation & Comparative
A Comparative Analysis of 6H05 and Adagrasib (MRTX849) for KRAS G12C Inhibition
A Deep Dive into the Binding Affinities and Mechanisms of Two Key KRAS G12C Inhibitors
The KRAS protein, a pivotal component of the RAS/MAPK signaling pathway, is one of the most frequently mutated oncogenes in human cancers.[1] For decades, KRAS was considered an "undruggable" target due to its smooth protein surface and high affinity for GTP/GDP.[2][3] The discovery of a cryptic pocket in the switch-II region of the KRAS G12C mutant, however, has paved the way for the development of covalent inhibitors that specifically target this oncogenic variant.[4][5] This guide provides a detailed comparison of an early fragment-based inhibitor, 6H05, and a clinically approved drug, Adagrasib (MRTX849), focusing on their binding affinities and the experimental methodologies used to characterize them.
The KRAS G12C Oncogene: A Key Therapeutic Target
Under normal physiological conditions, KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate cell growth, differentiation, and survival.[1] The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active state.[6] This leads to aberrant and sustained activation of downstream signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, driving uncontrolled cell proliferation and tumorigenesis.[1][6] Adagrasib and other KRAS G12C inhibitors are designed to covalently bind to the mutant cysteine residue, trapping the protein in its inactive GDP-bound state and thereby blocking downstream signaling.[7][8]
Signaling Pathways Affected by KRAS G12C
Caption: The KRAS G12C signaling pathway and the mechanism of inhibition by Adagrasib.
Comparative Binding Affinity of 6H05 and Adagrasib
The binding affinity of a drug to its target is a critical determinant of its potency and efficacy. While both 6H05 and Adagrasib target the same cysteine residue on KRAS G12C, their binding characteristics differ significantly, reflecting the evolution from an early fragment hit to a highly optimized clinical candidate.
| Compound | Target | Method | Binding Affinity (KD) | Reference |
| 6H05 | K-Ras(G12C)-GDP | Mass Spectrometry | Not Quantified (94 ± 1% modification) | [9] |
| Adagrasib (MRTX849) | KRAS G12C | Cell-based assays | IC50: 5 nM | [7] |
| Adagrasib (MRTX849) | KRAS G12C | Cell-based assays (2D) | IC50: 10 - 973 nM | [10] |
| Adagrasib (MRTX849) | KRAS G12C | Cell-based assays (3D) | IC50: 0.2 - 1042 nM | [10] |
| Adagrasib (MRTX849) | KRAS G12C | Molecular Docking | Binding Energy: -9.58 kcal/mol | [11] |
Note: Direct comparison of binding affinity (KD) is challenging as different experimental methods were used. The data for 6H05 indicates the extent of covalent modification, a proxy for binding, while Adagrasib's potency is reported as IC50 values from cellular assays and a calculated binding energy.
6H05: An Early Disulfide Fragment
6H05 was identified through a disulfide-fragment-based screening approach called tethering.[9] This technique uses a library of cysteine-reactive small molecules to identify fragments that bind to a target protein. In this screen, 6H05 demonstrated a high degree of modification (94 ± 1%) of K-Ras(G12C) in its GDP-bound state, as measured by intact protein mass spectrometry.[9] While a precise dissociation constant (KD) was not determined, this high level of modification indicated a strong and specific interaction with the target cysteine.[9] The co-crystal structure of a derivative of 6H05 bound to K-Ras(G12C) revealed that it binds in a previously undiscovered pocket adjacent to the nucleotide-binding site, now known as the switch-II pocket.[9]
Adagrasib (MRTX849): A Potent and Selective Covalent Inhibitor
Adagrasib is a highly optimized, orally bioavailable small molecule that irreversibly and selectively binds to KRAS G12C.[7][8] It was designed for favorable pharmacokinetic properties, including a long half-life of approximately 24 hours, extensive tissue distribution, and the ability to penetrate the central nervous system.[7] In cellular assays, Adagrasib demonstrates potent inhibition of KRAS G12C with an IC50 of 5 nM.[7] Further studies have shown IC50 values ranging from 10 to 973 nM in 2D cell cultures and 0.2 to 1042 nM in 3D cultures, highlighting its potent anti-proliferative activity.[10] Molecular docking studies have calculated a strong binding energy of -9.58 kcal/mol for Adagrasib with the KRAS G12C mutant.[11]
Experimental Methodologies for Determining Binding Affinity
The determination of binding affinity is a cornerstone of drug discovery. Several biophysical techniques are employed to quantify the interaction between a small molecule and its protein target. Here, we detail two common methods: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of molecules in real-time.[12] It allows for the determination of not only the binding affinity (KD) but also the association (kon) and dissociation (koff) rates of the interaction.[12]
Experimental Workflow for SPR
Caption: A generalized workflow for determining binding affinity using Surface Plasmon Resonance.
Step-by-Step SPR Protocol:
-
Protein Immobilization: The KRAS G12C protein (the ligand) is immobilized onto the surface of a sensor chip.[13] This is often achieved through a His-tag capture method.[13]
-
Analyte Injection: A solution containing the inhibitor (the analyte), such as Adagrasib, is flowed over the sensor chip at various concentrations.[13]
-
Association Phase: As the inhibitor binds to the immobilized KRAS G12C, the mass on the sensor surface increases, causing a change in the refractive index, which is measured in Resonance Units (RU).[13]
-
Steady-State Phase: The system reaches equilibrium where the rate of association equals the rate of dissociation.[13]
-
Dissociation Phase: A buffer solution without the inhibitor is flowed over the chip, and the dissociation of the inhibitor from KRAS G12C is monitored as a decrease in RU.[13]
-
Data Analysis: The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model to calculate the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).[13]
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[14] This allows for the determination of the binding affinity (KA or KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction in a single experiment.[14][15]
Experimental Workflow for ITC
Caption: A generalized workflow for determining thermodynamic binding parameters using Isothermal Titration Calorimetry.
Step-by-Step ITC Protocol:
-
Sample Preparation: The KRAS G12C protein is placed in the sample cell of the calorimeter, and the inhibitor is loaded into a syringe.[16] It is crucial that both the protein and the inhibitor are in identical, well-matched buffers to minimize heats of dilution.[14] Typical starting concentrations are in the micromolar range.[17]
-
Titration: The inhibitor is injected into the sample cell in a series of small, precise aliquots.[16]
-
Heat Measurement: The instrument measures the minute amount of heat that is either released (exothermic) or absorbed (endothermic) as the inhibitor binds to the KRAS G12C protein after each injection.[18] A reference cell containing only buffer is used to subtract background heat effects.[16]
-
Saturation: As the titration proceeds, the KRAS G12C protein becomes saturated with the inhibitor, and the magnitude of the heat change diminishes with each subsequent injection.[18]
-
Data Analysis: The raw data is plotted as heat per injection versus the molar ratio of the inhibitor to the protein. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters of the interaction.[15]
Conclusion
The journey from the early fragment 6H05 to the clinically approved drug Adagrasib illustrates the power of structure-guided drug design and optimization. While 6H05 provided the crucial proof-of-concept for targeting the switch-II pocket of KRAS G12C, Adagrasib represents a highly potent and selective therapeutic agent with favorable drug-like properties. The rigorous characterization of their binding affinities, using techniques such as SPR and ITC, has been instrumental in understanding their mechanism of action and advancing the field of KRAS-targeted therapies. The continued development of novel inhibitors and combination strategies holds the promise of further improving outcomes for patients with KRAS G12C-mutant cancers.[2][19]
References
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Oncogenic signalling pathways of G12C-mutated KRAS and inhibition by... - ResearchGate. Available at: [Link]
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Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRAS G12C -Mutant Non–Small Cell Lung Cancer - AACR Journals. Available at: [Link]
-
More to the RAS Story: KRASG12C Inhibition, Resistance Mechanisms, and Moving Beyond KRASG12C | American Society of Clinical Oncology Educational Book - ASCO Publications. Available at: [Link]
-
Therapeutic strategies for KRAS G12C-mutant non-small cell lung cancer: from bench to bedside and beyond - PMC. Available at: [Link]
-
Vertical Pathway Inhibition Overcomes Adaptive Feedback Resistance to KRAS G12C Inhibition - AACR Journals. Available at: [Link]
-
K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions - PMC. Available at: [Link]
-
Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions. Available at: [Link]
-
KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC. Available at: [Link]
-
Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - White Rose Research Online. Available at: [Link]
-
Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical. Available at: [Link]
-
Molecular docking analysis reveals differential binding affinities of multiple classes of selective inhibitors towards cancer-associated KRAS mutants - PMC. Available at: [Link]
-
Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC) - Virtual Labs IIT Kharagpur. Available at: [Link]
-
Affinity Measurement of Non-covalent Interactions of the Covalent KRAS G12C GDP Inhibitor MRTX849 to RAS Isoforms Using Surface Plasmon Resonance - PubMed. Available at: [Link]
-
Isothermal titration calorimetry - CureFFI.org. Available at: [Link]
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Adagrasib | C32H35ClFN7O2 | CID 138611145 - PubChem - NIH. Available at: [Link]
-
Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer | Organic Letters - ACS Publications. Available at: [Link]
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SPR experiments to test the interaction of KRASwt, KRAS G12C, and KRAS... - ResearchGate. Available at: [Link]
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adagrasib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
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KRAS Inhibitor Adagrasib Shows Activity in Non–Small Cell Lung Cancer - The ASCO Post. Available at: [Link]
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The Research Progress of Direct KRAS G12C Mutation Inhibitors - PMC. Available at: [Link]
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Promising Preliminary Data for KRAS G12C Inhibition With Adagrasib Are Presented for CRC | CancerNetwork. Available at: [Link]
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Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC. Available at: [Link]
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(PDF) Kinetic and Redox Characterization of KRAS G12C Inhibition - ResearchGate. Available at: [Link]
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Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PubMed. Available at: [Link]
-
Biophysical and structural analysis of KRAS switch-II pocket inhibitors reveals allele-specific binding constraints[image] - PMC. Available at: [Link]
-
Revealing the mechanism of action of a first-in-class covalent inhibitor of KRASG12C (ON) and other functional properties of oncogenic KRAS by - PNAS. Available at: [Link]
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KRAS G12C Mutations in NSCLC: From Target to Resistance - MDPI. Available at: [Link]
-
KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges - MDPI. Available at: [Link]
-
Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - Frontiers. Available at: [Link]
-
Identification of the Clinical Development Candidate MRTX849 , a Covalent KRAS G12C Inhibitor for the Treatment of Cancer - ResearchGate. Available at: [Link]
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Executive Summary: The Necessity of High-Potency Controls
Comparison Guide: Validating 6H05 Characterization with ARS-1620
Subtitle: Establishing Assay Sensitivity and Specificity in KRAS G12C Covalent Inhibitor Screening
In the investigation of KRAS G12C inhibition, 6H05 represents a foundational "switch-II pocket" (S-IIP) binder.[1] Originally identified via disulfide fragment-based screening (Ostrem et al., 2013), 6H05 serves as a critical chemical probe for studying the allosteric regulation of KRAS.[1] However, 6H05 exhibits moderate cellular potency compared to later-generation optimized inhibitors.[1]
To rigorously validate experimental data involving 6H05, ARS-1620 must be employed as the positive control .[1] ARS-1620 (Janes et al., 2018) is an atropisomeric, highly potent, and orally bioavailable inhibitor that sets the benchmark for "on-target" efficacy.[1]
This guide defines the protocol for using ARS-1620 to validate 6H05 experiments. If ARS-1620 fails to demonstrate significant p-ERK inhibition or viability reduction in your assay, any data derived from 6H05 should be considered inconclusive due to lack of assay sensitivity.[1]
Mechanistic Grounding: The Switch-II Pocket (S-IIP)
Both 6H05 and ARS-1620 share a fundamental mechanism: they covalently modify the mutant Cysteine-12 residue, locking KRAS in an inactive GDP-bound state.[1] However, their binding kinetics and occupancy differ significantly.[1]
-
6H05 (The Probe): Binds the S-IIP but often requires higher concentrations to achieve cellular saturation.[1] It is ideal for structural studies and fragment-based optimization.[1]
-
ARS-1620 (The Control): Optimized for rapid occupancy and high affinity.[1] It serves as the "ceiling" of maximal inhibition in your assay.[1]
Signaling Pathway & Inhibition Node[1][2][3][4]
Figure 1: Mechanism of Action.[1] Both compounds trap KRAS-GDP, preventing the RAF-MEK-ERK cascade.[1] ARS-1620 validates that the pathway is druggable in your specific cell line.[1]
Comparative Performance Data
When characterizing 6H05, you must run ARS-1620 in parallel to calibrate your dynamic range.[1] Below are the expected performance metrics in standard KRAS G12C homozygous cell lines (e.g., NCI-H358, MIA PaCa-2).
| Feature | 6H05 (The Probe) | ARS-1620 (Positive Control) | Experimental Implication |
| Primary Target | KRAS G12C (Cys12) | KRAS G12C (Cys12) | Same binding site; competitive assays possible.[1] |
| Cellular IC50 (Viability) | ~10 - 50 µM (Variable) | 150 - 500 nM | ARS-1620 should be ~100x more potent.[1] |
| p-ERK Inhibition | Partial at 10 µM | Complete at 1-3 µM | Use ARS-1620 to define "0% p-ERK" baseline.[1] |
| Incubation Time | 24 - 48 Hours | 4 - 24 Hours | ARS-1620 engages target faster in cells.[1] |
| Selectivity | High (G12C specific) | High (G12C specific) | Neither should affect KRAS-WT cells (e.g., A549).[1][2] |
Critical Insight: If 6H05 shows higher potency than ARS-1620 in your assay, suspect off-target toxicity (e.g., general cysteine alkylation) rather than specific KRAS inhibition.[1] 6H05 is historically less potent than ARS-1620.[1]
Validated Experimental Protocols
Experiment A: Western Blotting for Target Engagement (p-ERK)
Objective: Confirm that 6H05 is hitting the RAS pathway by comparing it to the maximal inhibition of ARS-1620.[1]
Reagents:
-
Cell Line: NCI-H358 or MIA PaCa-2 (G12C mutant).[1]
-
Control Cell Line: A549 (G12S mutant - should be unresponsive).[1]
-
Antibodies: p-ERK (Thr202/Tyr204), Total ERK, Vinculin (Loading Control).[1]
Protocol:
-
Seeding: Plate cells at
cells/well in 6-well plates. Allow attachment overnight. -
Starvation (Optional but Recommended): Serum-starve (0.1% FBS) for 16 hours to reduce background noise from growth factors.
-
Treatment:
-
Incubation: Treat for 4 hours and 24 hours .
-
Note: Covalent inhibitors require time to accumulate target occupancy.[1]
-
-
Lysis: Lyse in RIPA buffer with phosphatase inhibitors immediately.
-
Analysis:
Experiment B: KRAS-GTP Pull-Down Assay
Objective: Direct measurement of active KRAS depletion.[1]
Workflow Logic:
Figure 2: RAF-RBD Pull-Down Workflow. Only GTP-bound (active) KRAS binds to the RAF-RBD beads.[1]
Interpretation:
-
ARS-1620 Lane: Should be nearly blank (very little KRAS-GTP precipitated).[1] This proves the assay can detect inhibition.[1]
-
6H05 Lane: Should show reduced band intensity compared to DMSO, but likely more intensity than ARS-1620.[1]
Troubleshooting & Self-Validation
| Observation | Diagnosis | Corrective Action |
| ARS-1620 fails to inhibit p-ERK | Assay insensitivity or resistant cells.[1] | Verify cell line identity (must be G12C).[1] Check if FBS concentration is too high (overwhelming the inhibitor).[1] |
| 6H05 kills cells but p-ERK is unchanged | Off-target toxicity.[1] | 6H05 can have solubility issues or off-target cysteine reactivity at >50 µM.[1] Lower the dose. |
| ARS-1620 works in H358 but not MIA PaCa-2 | Cell-line specific feedback loops. | MIA PaCa-2 has different feedback mechanisms (e.g., EGFR reactivation).[1] Check p-AKT levels. |
References
-
Ostrem, J. M., et al. (2013). K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions.[1][3] Nature, 503(7477), 548–551.[1][3][4] [1]
-
Establishes 6H05 as the pioneer S-IIP covalent inhibitor.[1]
-
-
Janes, M. R., et al. (2018). Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor.[1][5][6] Cell, 172(3), 578–589.[1][6]
- Establishes ARS-1620 as the potent, in vivo active positive control.
-
Lito, P., et al. (2016). Allele-specific inhibitors inactivate mutant KRAS G12C by a trapping mechanism.[1] Science, 351(6273), 604-608.[1] [1]
- Provides mechanistic insight into the "trapping" of KRAS-GDP.
-
Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity.[1] Nature, 575, 217–223.[1] [1]
- Comparative reference for modern G12C inhibitor potency.
Sources
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- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Overexpression of ABCB1 Associated With the Resistance to the KRAS-G12C Specific Inhibitor ARS-1620 in Cancer Cells [frontiersin.org]
- 6. cancer-research-network.com [cancer-research-network.com]
validating 6H05 target engagement using BODIPY-GDP displacement
Publish Comparison Guide: Validating 6H05 Target Engagement via BODIPY-GDP Displacement
Executive Summary: The "Nucleotide Lock" Validation Strategy
In the landscape of KRAS(G12C) drug discovery, 6H05 holds a distinct position as a foundational "tethering" fragment. Discovered by the Shokat lab (Ostrem et al., 2013), it provided the first structural proof that the Switch-II Pocket (S-IIP) could be exploited to allosterically control the GTPase state. Unlike modern clinical candidates that obliterate downstream signaling at nanomolar concentrations, 6H05 is a micromolar probe used primarily to validate the mechanism of allosteric inhibition: locking the protein in an inactive, GDP-bound state.
This guide details the BODIPY-GDP Displacement/Exchange Assay , the gold-standard biophysical method for validating 6H05 target engagement. Unlike orthosteric inhibitors that compete with nucleotides, 6H05 functions by preventing the displacement of GDP. Therefore, successful target engagement is read out as the retention of fluorescence in the presence of exchange factors (SOS), rather than its loss.
Comparative Landscape: 6H05 vs. Next-Generation Alternatives
Before establishing the protocol, it is critical to benchmark 6H05 against the evolution of G12C inhibitors. 6H05 is not a clinical candidate; it is a mechanistic tool.
Table 1: Performance Benchmark of KRAS(G12C) Covalent Inhibitors
| Feature | 6H05 (The Probe) | ARS-853 (Gen 2) | ARS-1620 / AMG 510 (Clinical) |
| Binding Site | Switch-II Pocket (S-IIP) | Switch-II Pocket (Optimized) | Switch-II Pocket (Deep Groove) |
| Mechanism | Allosteric GDP Lock | Allosteric GDP Lock | Allosteric GDP Lock |
| Potency (Biochemical) | Low (~37% mod @ 100µM) | Medium (IC50 ~ 2.5 µM) | High (IC50 < 0.1 µM) |
| Kinetics ( | Slow covalent formation | Moderate | Fast/Rapid |
| Assay Behavior | Requires high concentration; partial protection of BODIPY-GDP. | Full protection at lower concentrations. | Near-instant protection; often used as positive control. |
| Primary Use Case | Fragment screening validation; structural biology. | Lead optimization studies. | Clinical efficacy; cellular inhibition.[1][2] |
Expert Insight: Do not expect 6H05 to behave like AMG 510. 6H05 requires higher concentrations and longer incubation times to achieve the "locked" state due to its lower intrinsic affinity prior to covalent bond formation.
Mechanistic Logic: The "Anti-Displacement" Principle
To validate 6H05, we must invert the logic of standard kinase assays. We are not looking for the inhibitor to kick out the probe. We are looking for the inhibitor to glue the probe in place .
-
The Basal State: KRAS(G12C) binds BODIPY-GDP with high affinity.
-
The Challenge (SOS): The exchange factor SOS (Son of Sevenless) catalyzes the release of BODIPY-GDP, replacing it with unlabeled nucleotide (GTP or GDP). This causes a decrease in fluorescence (or polarization).
-
The 6H05 Effect: 6H05 binds to the S-IIP, crosslinks Cys12, and sterically occludes the conformational shift required for nucleotide release.
-
The Readout: If 6H05 is engaged, the BODIPY-GDP signal does not decay , even in the presence of SOS.
Pathway Visualization: Mechanism of Action
Caption: 6H05 engages the KRAS-GDP complex, preventing the SOS-mediated transition to the empty state, thereby preserving the fluorescent signal.
Validated Protocol: BODIPY-GDP Exchange Inhibition
This protocol is optimized for detecting the activity of fragment-like inhibitors like 6H05.
Reagents & Setup
-
Target: Recombinant KRAS(G12C) (residues 1-169), loaded with BODIPY-GDP.
-
Probe: BODIPY-FL-GDP (Thermo Fisher or equivalent).
-
Exchange Factor: Recombinant SOS1 (catalytic domain).
-
Challenger: Excess unlabeled GDP or GTP (to prevent rebinding of released BODIPY).
-
Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% Triton X-100.
Step-by-Step Workflow
-
Nucleotide Loading (Pre-Assay):
-
Incubate KRAS(G12C) with 10-fold excess BODIPY-GDP in the presence of EDTA (to strip Mg2+) for 30 mins.
-
Add excess MgCl2 to lock the nucleotide.
-
Remove free nucleotide via desalting column (PD-10).
-
QC Check: Verify A280/A495 ratio to ensure 1:1 labeling.
-
-
Inhibitor Incubation (Critical for 6H05):
-
Action: Dilute KRAS-BODIPY-GDP to 200 nM in assay buffer.
-
Dosing: Add 6H05 at varying concentrations (e.g., 10, 50, 100, 200 µM).
-
Time: Incubate for 2–4 hours at room temperature.
-
Why? 6H05 has slow covalent kinetics (
) compared to ARS-1620. Short incubations (30 min) will yield false negatives.
-
-
The Exchange Trigger:
-
Prepare a "Trigger Mix": 1 µM SOS1 + 1 mM unlabeled GDP.
-
Dispense Inhibitor/KRAS mix into a black 384-well plate.
-
Inject Trigger Mix to initiate the reaction.
-
-
Data Acquisition:
-
Monitor Fluorescence Intensity (Ex 485 nm / Em 520 nm) or Fluorescence Polarization (FP) every 30 seconds for 60 minutes.
-
Assay Logic Diagram
Caption: Experimental workflow. The extended incubation in Step 2 is the critical variable for 6H05 validation.
Data Interpretation & Troubleshooting
When analyzing the data, you will generate kinetic traces.[3]
-
Negative Control (DMSO): Rapid exponential decay of fluorescence as SOS strips BODIPY-GDP.
-
Positive Control (ARS-1620): Flat line (complete stabilization).
-
6H05 (Test): Dose-dependent reduction in decay rate. At 100 µM, 6H05 should show significant stabilization, though likely less than ARS-1620 at 1 µM.
Calculation of Occupancy:
You can calculate the "Fractional Inhibition of Exchange" at t=20 min:
Common Pitfalls:
-
"Displacement" Confusion: If you see fluorescence dropping upon adding 6H05 (before adding SOS), 6H05 might be aggregating or quenching the fluorophore non-specifically (an "inner filter" effect). 6H05 should maintain the signal, not drop it.
-
Incubation Time: If 6H05 appears inactive, extend the pre-incubation. As a tethering fragment, it relies on the equilibrium of the reversible binding step before the covalent bond forms.
References
-
Ostrem, J. M., et al. (2013). K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions.[4][5][6] Nature, 503(7477), 548–551.[4][6] [5][6]
-
Janes, M. R., et al. (2018). Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor.[1] Cell, 172(3), 578–589.[1]
-
Hansen, R., et al. (2018). The reactivity-driven biochemical mechanism of covalent KRASG12C inhibitors. Nature Structural & Molecular Biology, 25, 454–462.
-
Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575, 217–223.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Novel K-Ras G12C Inhibitors: Evaluating 6H05 Efficacy Against Established Therapeutics
Executive Summary
The discovery of covalent inhibitors targeting the previously "undruggable" K-Ras G12C mutation has marked a paradigm shift in oncology.[1][2] With first-generation drugs like Sotorasib (AMG 510) and Adagrasib (MRTX849) now established as clinical benchmarks, the field is rapidly advancing, with new chemical entities (NCEs) like 6H05 emerging from discovery pipelines.[3] This guide, written from the perspective of a senior application scientist, provides a comprehensive framework for researchers to benchmark the efficacy of novel selective, allosteric K-Ras G12C inhibitors such as 6H05.[3] We will detail the essential in vitro experiments required to build a robust data package, comparing the NCE's performance against established standards. This guide provides not only step-by-step protocols for key assays but also the strategic rationale behind their execution, ensuring a scientifically rigorous evaluation of potency, target engagement, and pathway inhibition.
The K-Ras G12C Target and Covalent Inhibition Mechanism
K-Ras is a small GTPase that functions as a molecular switch in cellular signaling.[4][5] It cycles between an active, GTP-bound state and an inactive, GDP-bound state to regulate downstream pathways critical for cell growth and survival, primarily the MAPK (RAF-MEK-ERK) pathway.[6] The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs the ability of K-Ras to hydrolyze GTP, locking the protein in a constitutively active state and driving oncogenic signaling.[4]
Sotorasib, Adagrasib, and emerging inhibitors like 6H05 exploit this unique cysteine residue.[1][3][7] These molecules are designed to selectively and irreversibly bind to the cysteine-12 within a transiently accessible pocket (the Switch-II pocket) that is present only in the inactive, GDP-bound form of the protein.[1][2][4] This covalent modification traps K-Ras G12C in its inactive state, preventing GDP/GTP exchange and shutting down the aberrant downstream signaling that promotes cancer cell proliferation.[7][8][9]
A Three-Tiered Framework for Efficacy Benchmarking
To comprehensively evaluate a novel inhibitor like 6H05, a series of experiments are required to measure its cellular potency, confirm on-target pathway modulation, and verify direct target engagement.
A. Cellular Potency Assessment via Viability Assay
The first step is to determine the concentration of the inhibitor required to prevent cancer cell proliferation. This is typically measured as the half-maximal inhibitory concentration (IC50). The CellTiter-Glo® Luminescent Cell Viability Assay is an industry-standard method that quantifies ATP, an indicator of metabolically active cells, to provide a sensitive measure of cell viability.[10][11]
Recommended Cell Lines:
-
NCI-H358: A human non-small cell lung cancer (NSCLC) cell line widely used as a model for K-Ras G12C-driven cancer.[12][13]
-
MIA PaCa-2: A human pancreatic cancer cell line also harboring the K-Ras G12C mutation.[14][15][16]
Comparative IC50 Data: The table below shows representative data for established inhibitors and provides a template for evaluating 6H05. A potent inhibitor is expected to have IC50 values in the low nanomolar range.
| Compound | Target | NCI-H358 IC50 (nM) | MIA PaCa-2 IC50 (nM) |
| Sotorasib (AMG 510) | K-Ras G12C | ~5 - 15 | ~5 - 15 |
| Adagrasib (MRTX849) | K-Ras G12C | ~5 - 20 | ~5 - 20 |
| 6H05 (Test Compound) | K-Ras G12C | To Be Determined | To Be Determined |
Note: IC50 values are approximate and can vary based on experimental conditions (e.g., cell density, incubation time). Data for benchmarks are synthesized from publicly available knowledge.
B. Target Engagement & Pathway Inhibition via Western Blot
After establishing antiproliferative activity, it is crucial to confirm that the inhibitor is functioning through the intended mechanism: suppression of the MAPK signaling pathway. This is achieved by measuring the phosphorylation status of ERK (p-ERK), a key downstream node in the cascade.[17][18] A successful K-Ras G12C inhibitor should cause a dose-dependent decrease in p-ERK levels without affecting the total amount of ERK protein.
Expected Outcome: Western blot analysis of lysates from NCI-H358 or MIA PaCa-2 cells treated with increasing concentrations of 6H05 should show a diminishing p-ERK band, while the total ERK band remains constant. This result provides strong evidence of on-target pathway inhibition.
C. Direct Target Binding Confirmation via CETSA
The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify direct physical engagement between a drug and its target protein within intact cells.[19][20][21] The principle is based on ligand-induced thermal stabilization: a protein bound to a drug is more resistant to heat-induced denaturation and aggregation.[21][22] By heating cell lysates treated with the inhibitor to various temperatures and then quantifying the amount of soluble K-Ras G12C remaining via Western blot, one can observe a "shift" to higher denaturation temperatures in the presence of a binding compound.
Expected Outcome: A CETSA "melt curve" for K-Ras G12C will show that in the presence of 6H05, the protein remains soluble at higher temperatures compared to the vehicle-treated control, providing definitive proof of target engagement in a physiological context.
Detailed Experimental Methodologies
Protocol 1: Cell Viability (CellTiter-Glo® Assay)
Causality: This protocol measures ATP as a surrogate for cell viability. A decrease in ATP signifies metabolic inactivity or cell death, allowing for the calculation of the inhibitor's potency (IC50). The "add-mix-measure" format is robust and ideal for high-throughput screening.[10]
-
Cell Seeding: Seed NCI-H358 or MIA PaCa-2 cells in opaque-walled 96-well plates at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of 6H05 and benchmark inhibitors (e.g., Sotorasib, Adagrasib) in culture medium. Add the compounds to the experimental wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Reagent Preparation & Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[11][23]
-
Assay Execution: Add 100 µL of CellTiter-Glo® Reagent to each well.[11]
-
Lysis & Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[23][24] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11][23][24]
-
Data Acquisition: Record luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to determine the IC50 value.
Protocol 2: Western Blotting for p-ERK/Total ERK
Causality: This protocol visualizes the change in a specific protein's phosphorylation state. By separating proteins by size (SDS-PAGE) and using specific antibodies, we can quantify the level of activated ERK (p-ERK) relative to the total ERK protein pool, directly measuring the inhibitor's effect on the target pathway.
-
Cell Treatment & Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of the inhibitor for a predetermined time (e.g., 2-6 hours). Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[17][18]
-
Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.[17][18]
-
Sample Preparation & SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.[17]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[17]
-
Immunoblotting (p-ERK):
-
Detection: Detect the chemiluminescent signal using an ECL substrate and an imaging system.[17][26]
-
Stripping and Re-probing (Total ERK):
-
Analysis: Quantify the band intensities. Normalize the p-ERK signal to the total ERK signal for each lane.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Causality: This protocol directly assesses target binding in a cellular environment. A ligand-bound protein is thermodynamically more stable and will resist heat-induced unfolding and aggregation. By quantifying the soluble protein fraction after a heat challenge, we can directly infer target engagement.[21][22][28]
-
Cell Treatment: Treat intact cells in suspension or adherent in plates with either the test compound (e.g., 6H05) or a vehicle control for 1 hour at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.[19]
-
Cell Lysis: Lyse the cells via repeated freeze-thaw cycles or by using a specific lysis buffer.[19]
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[19]
-
Analysis of Soluble Fraction: Carefully collect the supernatant (soluble fraction). Analyze the amount of soluble K-Ras G12C protein in each sample using the Western blot protocol described above.
-
Data Interpretation: Plot the relative amount of soluble K-Ras G12C against the temperature for both the vehicle- and drug-treated samples. A rightward shift in the melting curve for the drug-treated sample indicates thermal stabilization and confirms direct target engagement.
Conclusion
The successful development of K-Ras G12C inhibitors has opened a new frontier in cancer therapy. For novel compounds like 6H05 to advance, they must be rigorously benchmarked against established agents like Sotorasib and Adagrasib. The three-tiered framework presented here—assessing cellular potency (viability assay), confirming pathway modulation (p-ERK Western blot), and verifying target binding (CETSA)—provides a robust and logical workflow for this evaluation. By systematically generating these key datasets, researchers can build a compelling case for the continued development of promising new K-Ras G12C inhibitors that may one day improve patient outcomes.
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